molecular formula C7H6N4S B15244929 N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine

N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine

Cat. No.: B15244929
M. Wt: 178.22 g/mol
InChI Key: MKLGRJGFTHKTQU-UHFFFAOYSA-N
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Description

N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiosemicarbazide, followed by cyclization using an oxidizing agent such as hydrogen peroxide or bromine in an acidic medium . The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific biological or chemical activities.

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

N-pyridin-4-ylthiadiazol-5-amine

InChI

InChI=1S/C7H6N4S/c1-3-8-4-2-6(1)10-7-5-9-11-12-7/h1-5H,(H,8,10)

InChI Key

MKLGRJGFTHKTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=CN=NS2

Origin of Product

United States

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